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Abstract
Cyclophellitol, a naturally occurring cyclitol, possesses a highly strained epoxide ring that

serves as a potent, mechanism-based inactivator of retaining β-glucosidases.[1][2] Its unique

structure mimics the transition state of the natural glycosidic substrate, enabling it to be

recognized by the enzyme's active site.[3][4] Upon binding, the epoxide is subjected to a

nucleophilic attack by a catalytic carboxylate residue, leading to the formation of a stable,

covalent enzyme-inhibitor adduct and subsequent irreversible inhibition.[5][6] This high

specificity and covalent mode of action have established cyclophellitol and its synthetic

derivatives as indispensable chemical tools. They are widely employed as activity-based

probes (ABPs) for identifying and profiling glycosidases in complex biological systems, aiding in

disease diagnosis and elucidating enzyme function.[7][8][9] Furthermore, their ability to

selectively target specific glycosidases, such as human glucocerebrosidase (GBA), makes

them valuable scaffolds for developing therapeutic agents for conditions like Gaucher disease

and as potential antiviral drugs.[10][11]
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Cyclophellitol is a polyhydroxylated cyclohexane featuring an epoxide that bridges the C1 and

C6 positions (IUPAC name: (1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-

oxabicyclo[4.1.0]heptane-2,3,4-triol). The presence of the rigid, strained epoxide ring forces the

six-membered ring into a 4H3 half-chair conformation.[3][4] This conformation is critical as it

mimics the shape of the oxocarbenium ion-like transition state that occurs during the hydrolysis

of β-glucosides by retaining glycosidases.[3][5] This conformational mimicry, rather than just

the electrophilicity of the epoxide, is a substantial contributor to its inhibitory potency, allowing

for high-affinity binding within the enzyme's active site.[5][12]

Mechanism of Irreversible Inhibition
The inhibitory activity of cyclophellitol is rooted in its function as a mechanism-based

inactivator. The process unfolds within the enzyme's active site through a two-step sequence:

Binding and Acid Catalysis: Cyclophellitol binds to the active site of a retaining glycosidase.

An acidic residue (the general acid/base catalyst, typically a glutamic or aspartic acid)

protonates the epoxide oxygen, enhancing its electrophilicity and making it a better leaving

group.[10]

Nucleophilic Attack and Covalent Adduct Formation: The enzyme's catalytic nucleophile,

another carboxylate residue, performs a nucleophilic attack on one of the epoxide carbons

(typically C1).[5][13] This attack proceeds in a trans-diaxial fashion, leading to the opening of

the strained epoxide ring and the formation of a stable covalent ester linkage between the

enzyme and the cyclophellitol molecule.[6][14]

The resulting enzyme-inhibitor adduct is hydrolytically stable because the enzyme's catalytic

machinery, which is designed to hydrolyze a glycosidic bond via a second water-mediated step,

cannot cleave this ester bond.[15] This effectively sequesters the enzyme in an inactive state,

leading to irreversible inhibition.[1][2]

Caption: Mechanism of irreversible inhibition of retaining glycosidases by cyclophellitol.

Quantitative Inhibition Data
The potency of cyclophellitol and its derivatives varies depending on the specific enzyme and

the configuration of the inhibitor. The data below summarizes key kinetic parameters and IC₅₀

values for selected human glycosidases.
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Table 1: Kinetic Parameters of Irreversible Inhibition

Compound Target Enzyme Kᵢ (μM) kᵢₙₐ꜀ₜ (min⁻¹) Reference(s)

Cyclophellitol
(β-gluco)

GBA 9.2 0.7 [5]

1,6-epi-

Cyclophellitol (α-

gluco)

GAA 1400 0.5 [5]

(1R,6S)-

diastereoisomer

(α-gluco)

Brewer's Yeast

α-glucosidase
26.9 0.401 [12]

(1R,2S,6S)-

diastereoisomer

(α-manno)

Jack Bean α-

mannosidase
120 2.85 [12]

Cellobiosyl-

cyclophellitol

aziridine

HiCel7B 1.9 0.35 [16]

| Cellotriosyl-cyclophellitol aziridine | HiCel7B | 3.9 | 0.50 |[16] |

Table 2: IC₅₀ Values for Cyclophellitol Analogues

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubs.acs.org/doi/10.1021/acscentsci.7b00214
https://pubs.acs.org/doi/10.1021/acscentsci.7b00214
https://pubmed.ncbi.nlm.nih.gov/7639733/
https://pubmed.ncbi.nlm.nih.gov/7639733/
https://eprints.whiterose.ac.uk/id/eprint/164982/1/d0cb00045k.pdf
https://www.benchchem.com/product/b163102?utm_src=pdf-body
https://eprints.whiterose.ac.uk/id/eprint/164982/1/d0cb00045k.pdf
https://www.benchchem.com/product/b163102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target Enzyme IC₅₀ (μM) Reference(s)

1,6-epi-
cyclophellitol
cyclosulfate (11)

ER α-Glu II 0.03 [11]

1,6-epi-cyclophellitol

cyclosulfate (11)
GAA 0.03 [11]

1,6-epi-cyclophellitol

(9)
ER α-Glu II 0.37 [11][17]

1,6-epi-cyclophellitol

(9)
GAA 58.0 [17]

1,6-epi-cyclophellitol

aziridine (10)
ER α-Glu II 0.7675 [17]

1,6-epi-cyclophellitol

aziridine (10)
GAA 64.3 [17]

α-cyclosulfate (5) GAA 0.082 [5]

α-cyclosulfate (5) GANAB 0.029 [5]

β-cyclosulfate (6) GBA1 119 [5]

| β-cyclosulfate (6) | GBA2 | 58 |[5] |

Key Applications in Research and Development
Activity-Based Protein Profiling (ABPP)
Cyclophellitol derivatives are premier tools for Activity-Based Protein Profiling (ABPP), a

powerful technique for studying enzyme function directly in complex biological samples.[7] By

attaching a reporter tag (e.g., a fluorophore or biotin) to the cyclophellitol scaffold, these

activity-based probes (ABPs) can covalently label active glycosidases.[8][15] This allows for

visualization, identification, and quantification of active enzyme populations, which is often

more informative than measuring protein abundance alone.
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Competitive ABPP is a variation used to screen for and determine the potency of new

inhibitors. In this workflow, a biological sample is pre-incubated with a library of unlabeled

inhibitor candidates before adding the tagged ABP. A potent inhibitor will occupy the active site

of the target enzyme, preventing the ABP from binding. The reduction in signal from the ABP is

then used to quantify the inhibitor's efficacy.[5][13]

Competitive Activity-Based Protein Profiling (ABPP) Workflow

Complex Proteome
(e.g., Cell Lysate)

Pre-incubation

Unlabeled Inhibitor
(Test Compound)

Labeling

Inhibitor binds
to target enzyme
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Analysis
(SDS-PAGE, MS-Proteomics)
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Caption: Workflow for competitive ABPP to assess inhibitor potency.

Therapeutic and Antiviral Potential
The high selectivity of cyclophellitol analogues makes them attractive candidates for drug

development.

Gaucher Disease: This lysosomal storage disorder results from a deficiency in the retaining

β-glucosidase GBA. Cyclophellitol-based probes are used for diagnostic purposes to

measure residual GBA activity.[8] Furthermore, derivatives are being explored as

pharmacological chaperones or inhibitors to modulate GBA activity.[2]

Antiviral Agents: Many enveloped viruses, including coronaviruses, rely on host endoplasmic

reticulum (ER) α-glucosidases I and II for the proper folding and maturation of their envelope

glycoproteins.[11] α-configured cyclophellitol derivatives, such as 1,6-epi-cyclophellitol
cyclosulfate, can potently and selectively inhibit ER α-glucosidase II. This disrupts the

glycoprotein processing pathway, leading to misfolded proteins, reduced viral particle

assembly, and a block in viral replication.[11]
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Inhibition of Viral Glycoprotein Maturation Pathway
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Caption: Inhibition of ER α-glucosidase II by cyclophellitol analogues disrupts viral maturation.

Experimental Protocols
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General Synthesis of Cyclophellitol Derivatives
The total synthesis of cyclophellitol and its analogues is a multi-step process, often starting

from readily available carbohydrates like D-xylose. A representative, high-level workflow is

described below.[5]

Preparation of Key Intermediate: D-xylose is converted over approximately nine steps into a

key cyclohexene intermediate (e.g., compound 7 in Artola et al., 2017).[5]

Functionalization: The free hydroxyl groups on the cyclohexene are protected (e.g., via

benzylation).

Diol Formation: The double bond is oxidized using reagents like ruthenium trichloride/sodium

periodate to afford a mixture of cis-diols. These diastereomers can be separated via column

chromatography or recrystallization.

Formation of the Electrophilic Ring:

For Epoxides: The diol is converted to an epoxide, often using an agent like m-

chloroperoxybenzoic acid (mCPBA).[18]

For Cyclic Sulfates: The diol is reacted first with thionyl chloride (SOCl₂) and then oxidized

(e.g., with RuCl₃/NaIO₄) to form the cyclic sulfate.[5]

Deprotection: Finally, protecting groups (e.g., benzyl groups) are removed via hydrogenation

(e.g., using H₂ over Pd/C) to yield the final cyclophellitol analogue.[5]

In Vitro Glycosidase Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibitory potency of a

cyclophellitol analogue against a target glycosidase using a fluorogenic substrate.[11][19]

Reagent Preparation:

Prepare a stock solution of the target enzyme (e.g., recombinant human GAA) in an

appropriate buffer.

Prepare a series of dilutions of the cyclophellitol inhibitor in the same buffer.
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Prepare a stock solution of a fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-

glucopyranoside, 4-MU-Glc).

Pre-incubation: In a microplate, mix the enzyme solution with the various concentrations of

the inhibitor. Include a control with no inhibitor. Incubate this mixture for a set period (e.g., 30

minutes) at 37 °C to allow for covalent inactivation to occur.

Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic

reaction.

Measurement: Monitor the increase in fluorescence over time using a plate reader (e.g., λₑₓ

= 360 nm, λₑₘ = 450 nm for 4-MU). The rate of fluorescence increase is proportional to the

residual enzyme activity.

Data Analysis: Plot the residual enzyme activity against the inhibitor concentration. Fit the

data using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. For

irreversible inhibitors, time-dependent inactivation assays can be performed to calculate

kᵢₙₐ꜀ₜ and Kᵢ.[20]

Mass Spectrometry Analysis of Covalent Adducts
Mass spectrometry (MS) is used to confirm the covalent modification of the target enzyme and

to identify the specific residue that has been labeled.[16][20]

Labeling: Incubate the purified target enzyme with a molar excess of the cyclophellitol
inhibitor for a sufficient time to ensure complete labeling (e.g., 1 hour at 25 °C). Include an

unlabeled enzyme control.

Sample Preparation:

Remove excess, unbound inhibitor via buffer exchange or dialysis.

Denature the protein samples (labeled and unlabeled).

Intact Protein Analysis: Analyze the samples using electrospray ionization mass

spectrometry (ESI-MS). A mass shift in the spectrum of the labeled enzyme corresponding to

the molecular weight of the inhibitor will confirm covalent adduct formation.[20]
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Peptide Mapping (for residue identification):

Digest the labeled and unlabeled proteins into smaller peptides using a protease like

trypsin.

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Search the MS/MS data against the protein sequence. The modified peptide will show a

mass shift equal to that of the inhibitor. Fragmentation data (MS/MS) will confirm the

identity of the peptide and pinpoint the modified amino acid (the catalytic nucleophile).[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cyclophellitol - Wikipedia [en.wikipedia.org]

2. Biological activities of cyclophellitol - PubMed [pubmed.ncbi.nlm.nih.gov]

3. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic
Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]

4. files01.core.ac.uk [files01.core.ac.uk]

5. pubs.acs.org [pubs.acs.org]

6. orbit.dtu.dk [orbit.dtu.dk]

7. Detecting and identifying glycoside hydrolases using cyclophellitol-derived activity-based
probes - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐
Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://eprints.whiterose.ac.uk/id/eprint/164982/1/d0cb00045k.pdf
https://www.benchchem.com/product/b163102?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Cyclophellitol
https://pubmed.ncbi.nlm.nih.gov/2148935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8689644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8689644/
https://files01.core.ac.uk/download/pdf/227460044.pdf
https://pubs.acs.org/doi/10.1021/acscentsci.7b00214
https://orbit.dtu.dk/en/publications/structural-basis-for-cyclophellitol-inhibition-of-a-%CE%B2-glucosidase/
https://pubmed.ncbi.nlm.nih.gov/35331370/
https://pubmed.ncbi.nlm.nih.gov/35331370/
https://pubmed.ncbi.nlm.nih.gov/29306436/
https://pubmed.ncbi.nlm.nih.gov/29306436/
https://pubs.acs.org/doi/10.1021/jacs.4c08840
https://pmc.ncbi.nlm.nih.gov/articles/PMC11639629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11639629/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-
Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC
[pmc.ncbi.nlm.nih.gov]

12. Kinetic studies on cyclophellitol analogues--mechanism-based inactivators
[pubmed.ncbi.nlm.nih.gov]

13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

18. researchgate.net [researchgate.net]

19. Glycosylated cyclophellitol-derived activity-based probes and inhibitors for cellulases -
PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [fundamental properties of the cyclophellitol epoxide
ring]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163102#fundamental-properties-of-the-cyclophellitol-
epoxide-ring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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